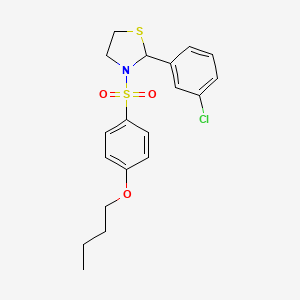

3-(4-BUTOXYBENZENESULFONYL)-2-(3-CHLOROPHENYL)-1,3-THIAZOLIDINE

Description

Properties

IUPAC Name |

3-(4-butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO3S2/c1-2-3-12-24-17-7-9-18(10-8-17)26(22,23)21-11-13-25-19(21)15-5-4-6-16(20)14-15/h4-10,14,19H,2-3,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVHVOMEFINSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thiocarbonyl compound to form the thiazolidine ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiazolidine intermediate.

Attachment of the Butoxybenzenesulfonyl Group: The final step involves the sulfonylation of the thiazolidine derivative with a butoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-butoxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

Key Observations :

- Sulfonamide vs. Carboxylate Groups : Unlike CL316243 (carboxylate-rich), the target compound’s 4-butoxybenzenesulfonyl group may enhance lipophilicity and membrane permeability compared to ionic carboxylates .

- Thiazolidine Core: Both the target compound and moguisteine share the thiazolidine ring, but moguisteine’s esterified propanoic acid side chain contrasts with the sulfonamide moiety, impacting metabolic stability .

- Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound is structurally analogous to CL316243 but differs in positioning and electronic effects due to sulfonyl vs. hydroxyethylamine linkages .

Physicochemical and Spectroscopic Properties

Research Findings and Gaps

- Molecular Modeling : Computational studies (e.g., Chem3D Pro) predict heteroatom charge distribution in the target compound, critical for receptor binding .

- Biological Data: No direct activity data exists for the target compound. However, CL316243 and L748337 demonstrate that chlorophenyl and sulfonamide groups are pharmacophoric elements in GPCR modulation .

- Synthetic Yield : Analogous thiazolidines report >80% yields under optimized conditions, suggesting feasibility for scaling the target compound’s synthesis .

Biological Activity

The compound 3-(4-butyloxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine is a member of the thiazolidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, potential in treating various diseases, and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 3-(4-butyloxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine can be represented as follows:

- IUPAC Name : 3-(4-butyloxybenzenesulfonyl)-2-(3-chlorophenyl)-1,3-thiazolidine

- Molecular Formula : C₁₈H₁₈ClN₃O₃S

- Molecular Weight : 385.87 g/mol

Antimicrobial Properties

Thiazolidine derivatives have shown significant antimicrobial activity. A review of the literature indicates that compounds with thiazolidine cores exhibit broad-spectrum activity against bacteria and fungi. For instance, studies have demonstrated that thiazolidin-4-one derivatives can inhibit biofilm formation in resistant strains such as MRSA and VRE, with minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL .

Table 1: Antimicrobial Activity of Thiazolidin Derivatives

| Compound | Target Organism | MIC (µg/mL) | BIC (µg/mL) |

|---|---|---|---|

| Compound 3a | MRSA | 3.62 | 8.23 |

| Compound 3b | VRE | 4.63 | 7.56 |

| Compound X | K. pneumoniae | 6.25 | 6.25 |

| Compound Y | E. coli | 6.62 | 6.62 |

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

The mechanisms underlying the biological activities of thiazolidine derivatives are varied:

- Inhibition of Enzymatic Activity : Many thiazolidines act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

- Biofilm Disruption : The ability to disrupt biofilms is critical for combating antibiotic-resistant infections.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a group of thiazolidine derivatives was tested against clinical isolates of MRSA and VRE. The results showed that certain derivatives had potent antibiofilm activity, significantly reducing biofilm biomass compared to untreated controls.

Case Study 2: Cancer Cell Line Testing

A series of thiazolidine compounds were screened against various cancer cell lines, including breast and lung cancer models. The most promising candidates exhibited IC50 values below 10 µM, indicating strong potential for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.